4-amino-N-(3-methoxypropyl)benzenesulfonamide is a sulfonamide compound with the chemical formula C₁₀H₁₆N₂O₃S and a CAS number of 27678-19-9. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. It serves as a valuable building block in the synthesis of more complex molecules and has been studied for its antimicrobial and antiviral properties, as well as its potential role in cancer therapy by modulating signaling pathways and inhibiting tumor growth .
4-amino-N-(3-methoxypropyl)benzenesulfonamide falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO₂NH₂). This classification is significant due to the biological activities associated with sulfonamide compounds, including antibacterial and antifungal properties.
The synthesis of 4-amino-N-(3-methoxypropyl)benzenesulfonamide typically involves a two-step process:
The molecular structure of 4-amino-N-(3-methoxypropyl)benzenesulfonamide consists of a benzene ring substituted with an amino group at the para position and a methoxypropyl group at the nitrogen atom of the sulfonamide.
4-amino-N-(3-methoxypropyl)benzenesulfonamide can undergo several types of chemical reactions:
The mechanism of action for 4-amino-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific enzymes or receptors within biological systems. Its antimicrobial properties are attributed to its ability to inhibit essential enzymes required for bacterial growth. This inhibition disrupts metabolic processes within the bacteria, leading to reduced viability .
4-amino-N-(3-methoxypropyl)benzenesulfonamide has several notable applications:
This compound exemplifies the versatility of sulfonamides in both chemical synthesis and biological applications, highlighting its significance in ongoing research efforts.
Sulfonamides represent the first systematically employed class of synthetic antimicrobial agents, revolutionizing chemotherapy following the 1935 discovery of Prontosil’s antibacterial properties. These compounds competitively inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), thereby preventing nucleotide biosynthesis and bacterial proliferation [2] [3]. Beyond their foundational role in anti-infective therapy, sulfonamides have demonstrated remarkable scaffold versatility, evolving to address diverse pathological conditions including cancer, metabolic disorders, and inflammation. This transition from broad-spectrum antimicrobials to targeted therapeutic agents underscores their enduring chemical and pharmacological significance [3] [6].
Contemporary sulfonamide optimization employs strategic structural modifications to enhance target selectivity, bioavailability, and therapeutic efficacy. Two primary approaches dominate rational design:
The Tail Approach: Incorporation of diverse functional groups ("tails") via flexible linkers attached to the sulfonamide-bearing aromatic ring. This enables interactions with both hydrophobic and hydrophilic regions of target enzyme active sites [3] [10]. For example, SLC-0111—a ureido-substituted benzenesulfonamide in phase II trials for pancreatic cancer—leverages this strategy for selective carbonic anhydrase IX (CA IX) inhibition [3].
Dual/Multi-Tail Systems: Introduction of multiple functionalized tails significantly enhances binding affinity and isoform selectivity. Research demonstrates that poly-tailed derivatives achieve sub-nanomolar inhibition constants (K~i~) against tumor-associated CA isoforms, substantially outperforming single-tailed analogues (e.g., compound 12: K~i~ = 0.6 nM against CA XII versus 9.0 nM for single-tailed counterparts) [3].
Table 1: Structural Evolution of Sulfonamide Therapeutics
Design Generation | Prototype Compound | Key Structural Features | Primary Therapeutic Application |
---|---|---|---|
First-generation | Sulfanilamide | Unsubstituted sulfanilamide core | Broad-spectrum antibacterials |
Second-generation | Acetazolamide | Heterocyclic tail (thiadiazole) | Diuretics, antiglaucoma agents |
Third-generation | SLC-0111 | Ureido linker + hydrophobic tail | CA IX/XII-targeted anticancer agents |
Advanced-generation | Dual-tail derivatives | Multiple optimized tails (e.g., compounds 11-12) | Nanomolar CA isoform-selective inhibitors |
The 3-methoxypropyl moiety in 4-amino-N-(3-methoxypropyl)benzenesulfonamide exemplifies purposeful tail engineering. This group balances hydrophilicity (ether oxygen) and moderate hydrophobicity (propylene chain), potentially facilitating membrane permeability while enabling specific interactions within enzyme binding clefts [5] [8].
4-Amino-N-(3-methoxypropyl)benzenesulfonamide (Chemical Formula: C~10~H~16~N~2~O~3~S; PubChem CID: 16489204) is a structurally refined benzenesulfonamide derivative. Its core features include:
Table 2: Key Identifiers of 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
Chemical Property | Identifier/Value |
---|---|
Systematic Name | 4-amino-N-(3-methoxypropyl)benzenesulfonamide |
CAS Registry Number | Not publicly available (Research compound) |
PubChem CID | 16489204 |
SMILES | COCCCNS(=O)(=O)C1=CC=C(N)C=C1 |
InChI Key | AVBIDYMRZQDJGP-UHFFFAOYSA-N |
Molecular Formula | C~10~H~16~N~2~O~3~S |
Commercial Source | Sigma-Aldrich (Product CDS022974) |
This compound’s significance lies in its dual applicability:
Synthetic accessibility further elevates its utility: Commercial availability (Sigma-Aldrich CDS022974) enables rapid derivatization, while its crystalline solid form ensures handling stability [5] [8]. Current research explores its integration into dual-target inhibitors, particularly against cancer-associated pathways involving tubulin polymerization and STAT3 signaling—a strategy exemplified by analogues of ABT-751 incorporating methoxybenzenesulfonamide pharmacophores [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7